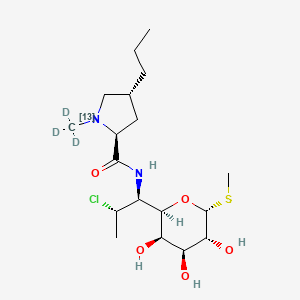

Clindamycin-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H33ClN2O5S |

|---|---|

Molecular Weight |

429.0 g/mol |

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3+1D3 |

InChI Key |

KDLRVYVGXIQJDK-ARPHVQDSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Clindamycin-13C,d3

This technical guide provides a comprehensive overview of the core physical and chemical properties of Clindamycin-13C,d3, a stable isotope-labeled version of the lincosamide antibiotic, Clindamycin. Designed for researchers, scientists, and drug development professionals, this document details the compound's key characteristics, analytical methodologies for its characterization, and its primary mechanism of action. The inclusion of an isotopic label makes this compound an invaluable tool, primarily as an internal standard for quantitative mass spectrometry-based assays in clinical and pharmaceutical research.

Core Physical and Chemical Properties

This compound is synthetically derived from Clindamycin, incorporating one Carbon-13 atom and three deuterium atoms. This labeling results in a distinct mass shift without significantly altering its chemical behavior, making it an ideal internal standard for bioanalytical studies. The properties of both the free base and the hydrochloride salt are detailed below.

This compound (Free Base)

This form is the direct isotopically labeled counterpart of the Clindamycin active pharmaceutical ingredient.

| Property | Value | Reference |

| CAS Number | 2140264-63-5 | [1][2][3] |

| Molecular Formula | ¹³C C₁₇D₃H₃₀ClN₂O₅S | [1][4] |

| Molecular Weight | 428.99 g/mol | [1][3][4] |

| Accurate Mass | 428.2021 Da | [1] |

| IUPAC Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-¹³C-d₃)-4-propylpyrrolidine-2-carboxamide | [4] |

| InChI Key | KDLRVYVGXIQJDK-ARPHVQDSSA-N | |

| SMILES | [2H]--INVALID-LINK--([2H])N1C--INVALID-LINK--C[C@H]1C(=O)N--INVALID-LINK--Cl">C@H[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O | [1] |

| Purity | >95% (HPLC)[1], ≥98%[5] | [1][5] |

| Storage Temperature | -20°C[1][2], 2-8°C[3] | [1][2][3] |

| Isotopic Enrichment | Minimum: 99% ¹³C, 98% ²H | [5] |

This compound Hydrochloride

The hydrochloride salt form often exhibits improved solubility and stability, making it suitable for various experimental applications.

| Property | Value | Reference |

| CAS Number | 2140264-64-6 | [6][7][8] |

| Molecular Formula | C₁₇¹³CH₃₀D₃ClN₂O₅S • HCl | [7][8] |

| Molecular Weight | 465.45 g/mol | [7][8] |

| Accurate Mass | 464.19 Da | [7] |

| IUPAC Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-¹³C-d₃)-4-propylpyrrolidine-2-carboxamide hydrogen chloride | [7][9] |

Solubility

Solubility data for the parent compound, Clindamycin, provides a strong indication of the expected solubility for its isotopically labeled analogue.

| Solvent | Solubility (Unlabeled Clindamycin) | Reference |

| Water | Soluble | [10] |

| Ethanol | ~20 mg/mL | [11][12] |

| DMSO | ~20 mg/mL | [11][12] |

| Dimethylformamide (DMF) | ~30 mg/mL | [11] |

| Methanol | Freely Soluble (Phosphate Salt) | [13] |

| PBS (pH 7.2) | ~0.2 mg/mL | [11] |

Experimental Protocols and Characterization

The characterization and quantification of this compound rely on standard analytical techniques. These protocols are fundamental for verifying the identity, purity, and concentration of the labeled compound.

Caption: Workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is employed to determine the purity of this compound by separating it from any unlabeled precursors, isomers, or other impurities.[1][14]

-

Objective: To assess the percentage purity of the labeled compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically suitable.[15]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[15]

-

Detection: UV detection is commonly performed at a wavelength of 214 nm.[10]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

The sample is injected into the HPLC system.

-

A gradient elution program is run to separate the components.

-

The chromatogram is analyzed, and the area of the peak corresponding to this compound is used to calculate the purity relative to the total peak area.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for which this compound is designed. It serves as an internal standard for the accurate quantification of unlabeled Clindamycin in complex biological matrices like plasma.[16]

-

Objective: To confirm the mass of the labeled compound and to develop a quantitative assay for the unlabeled analogue.

-

Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[15]

-

Chromatographic Conditions: Similar to the HPLC method, a rapid gradient elution on a C18 column is used to separate the analyte from the matrix components.[15]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray positive ionization (ESI+).[16]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition (Unlabeled): For unlabeled Clindamycin, a common transition is m/z 425.2 → 126.3.[16]

-

MRM Transition (Labeled): For this compound, the precursor ion mass will be shifted by +4 (1 for ¹³C and 3 for D), leading to an expected transition of approximately m/z 429.2 → 126.3 (fragment ion may remain the same depending on fragmentation pattern).

-

-

Procedure (for quantification of unlabeled Clindamycin):

-

A known concentration of this compound (internal standard) is spiked into calibration standards, quality controls, and unknown samples.

-

Proteins are precipitated from the plasma samples using a solvent like methanol or acetonitrile.[15][16]

-

The supernatant is injected into the LC-MS/MS system.

-

The peak area ratios of the analyte (unlabeled Clindamycin) to the internal standard (this compound) are calculated and plotted against the concentration of the calibration standards to generate a calibration curve.

-

The concentration of unlabeled Clindamycin in the unknown samples is determined using this curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of this compound and to verify the position of the isotopic labels.

-

Objective: To confirm the molecular structure and the site of isotopic labeling.

-

Instrumentation: A high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: Will show the proton signals, with the signal for the N-methyl group being significantly reduced or absent due to deuteration.

-

¹³C NMR: The spectrum will show 18 distinct lines corresponding to the 18 carbon atoms in the molecule.[14] The signal for the labeled N-¹³C methyl carbon will be enhanced and may show coupling to deuterium.

-

Mechanism of Action

Clindamycin, and by extension its labeled form, functions as a bacteriostatic antibiotic. Its primary mechanism involves the inhibition of bacterial protein synthesis.

Caption: Mechanism of Clindamycin's action on the 50S ribosome.

Clindamycin binds to the 23S rRNA component of the 50S ribosomal subunit.[2] This binding action interferes with the translocation step of protein synthesis, where peptidyl-tRNA moves from the A-site to the P-site of the ribosome. This ultimately leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting the elongation of the polypeptide chain and inhibiting bacterial protein synthesis.[12] This mechanism makes it effective against a range of Gram-positive bacteria and anaerobic bacteria.[11]

References

- 1. This compound | CAS 2140264-63-5 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Clindamycin-13C-D3 | CAS No- 2140264-63-5 | Simson Pharma Limited [simsonpharma.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 8. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 9. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 10. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Clindamycin | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Solid state NMR and bioequivalence comparison of the pharmacokinetic parameters of two formulations of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

In-Depth Technical Guide to Clindamycin-13C,d3: Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope-labeled compound, Clindamycin-13C,d3. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this internal standard in their analytical and clinical studies. This document outlines typical product specifications, a representative certificate of analysis, detailed experimental protocols for quality assessment, and a visualization of its mechanism of action.

Product Information and Specifications

This compound is a stable isotope-labeled version of Clindamycin, a lincosamide antibiotic. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Clindamycin in various biological matrices by mass spectrometry.

General Information

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)tetrahydropyran-2-yl]propyl]-4-propyl-1-(methyl-13C,d3)pyrrolidine-2-carboxamide |

| Molecular Formula | ¹³CC₁₇H₃₀D₃ClN₂O₅S |

| Molecular Weight | Approximately 429.0 g/mol |

| CAS Number | 2140264-63-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and acetonitrile |

| Storage | Store at -20°C in a well-closed container, protected from light |

Quality Specifications

| Test | Specification |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity (Mass Spec) | ≥99 atom % D |

| Isotopic Enrichment (Mass Spec) | ≥99 atom % ¹³C |

| Identity (¹H-NMR, MS) | Conforms to structure |

| Residual Solvents (GC-HS) | To be reported |

| Water Content (Karl Fischer) | To be reported |

Representative Certificate of Analysis

This section presents a hypothetical Certificate of Analysis (CoA) for a specific batch of this compound, providing an example of the quality control data that accompanies the product.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity by ¹H-NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Identity by Mass Spec | Conforms to structure | Conforms | ESI-MS |

| Chemical Purity by HPLC | ≥98.0% | 99.2% | HPLC-UV |

| Isotopic Purity | ≥99 atom % D | 99.5% | Mass Spectrometry |

| Isotopic Enrichment | ≥99 atom % ¹³C | 99.3% | Mass Spectrometry |

| Water Content | Report | 0.8% | Karl Fischer Titration |

| Residual Solvents | Report | Acetone: <100 ppm | GC-Headspace |

Experimental Protocols

The following are detailed methodologies for the quality control testing of this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any unlabeled Clindamycin and other related impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 210 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 20 20 80 25 20 80 26 80 20 | 30 | 80 | 20 |

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

This method confirms the identity and determines the isotopic purity and enrichment of this compound.

-

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

-

Sample Preparation:

-

Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 100-600

-

-

Data Analysis:

-

The identity is confirmed by comparing the measured mass of the protonated molecule [M+H]⁺ with the theoretical exact mass.

-

Isotopic purity and enrichment are determined by analyzing the isotopic distribution of the molecular ion cluster and comparing it to the theoretical distribution.

-

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Clindamycin and a typical experimental workflow for its analysis.

Caption: Mechanism of action of Clindamycin on the bacterial 50S ribosomal subunit.

Stability and Storage of Clindamycin-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the isotopically labeled antibiotic, Clindamycin-13C,d3. The information presented herein is crucial for ensuring the integrity of the compound in research and analytical applications, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard. This document details storage recommendations, stability data under various conditions, and comprehensive experimental protocols for stability-indicating analytical methods and bioanalytical workflows.

Storage Recommendations and Stability Summary

Proper storage is paramount to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on vendor specifications and available stability data for analogous compounds.

| Form | Storage Temperature | Duration | Notes |

| Neat Solid | -20°C | Long-term | Protect from moisture. |

| Stock Solution | -80°C | Up to 6 months | Use of amber vials is recommended to protect from light.[1] |

| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage.[1] |

Stability Under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, studies on unlabeled clindamycin provide valuable insights into its degradation pathways. Clindamycin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[2][3]

The following table summarizes typical degradation observed for clindamycin under various stress conditions as reported in literature. The exact percentage of degradation can vary based on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 4 hours | Significant Degradation |

| Base Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | Significant Degradation |

| Oxidative | 30% H₂O₂ | Room Temperature | 24 hours | Moderate Degradation |

| Thermal | Dry Heat | 105°C | 24 hours | Minimal Degradation |

| Photolytic | UV Light (254 nm) | Room Temperature | 24 hours | Minimal Degradation |

Long-Term Stability of Clindamycin in Aqueous Solution

A study on the stability of 1% clindamycin phosphate in an aqueous solution provides quantitative data on its long-term stability at different temperatures. These findings offer a valuable reference for the stability of clindamycin solutions.

| Storage Temperature | Day 0 (%) | Day 30 (%) | Day 60 (%) | Day 90 (%) | Day 180 (%) |

| 5°C | 100 | 98.5 | 96.2 | 94.1 | 91.3 |

| 25°C | 100 | 97.1 | 94.5 | 92.0 | 89.8 |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on clindamycin, in accordance with ICH guidelines, to identify potential degradation products and establish a stability-indicating method.[4][5][6]

Objective: To investigate the degradation profile of clindamycin under various stress conditions.

Materials:

-

Clindamycin reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

UV chamber

-

HPLC system with a UV or PDA detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of clindamycin in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 60°C for 4 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Heat the mixture at 60°C for 4 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with mobile phase.

-

-

Thermal Degradation:

-

Keep the solid clindamycin powder in a hot air oven at 105°C for 24 hours.

-

After exposure, prepare a 100 µg/mL solution in the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of clindamycin (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.

-

Keep a control sample, wrapped in aluminum foil, in the same chamber.

-

-

Analysis:

-

Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.

-

Bioanalytical LC-MS/MS Method for Quantification in Plasma

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clindamycin in human plasma, utilizing this compound as an internal standard (IS).[1][7][8]

Objective: To accurately quantify the concentration of clindamycin in plasma samples for pharmacokinetic studies.

Materials and Instrumentation:

-

Clindamycin reference standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

-

C18 analytical column

Procedure:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of clindamycin and this compound in methanol.

-

Prepare calibration standards by spiking blank human plasma with appropriate volumes of the clindamycin stock solution to achieve a concentration range (e.g., 0.05 to 10 µg/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate clindamycin from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Clindamycin: m/z 425.2 → 126.3

-

This compound: m/z 429.2 → 126.3 (or other appropriate fragment)

-

-

Optimize other parameters such as collision energy and declustering potential.

-

-

-

Data Analysis:

-

Quantify clindamycin by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.

-

Determine the concentration of clindamycin in the unknown samples and QC samples from the calibration curve.

-

Visualizations

Metabolic Pathway of Clindamycin

Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2][9][10][11][12] The main metabolic pathways are S-oxidation to form clindamycin sulfoxide and N-demethylation to produce N-desmethylclindamycin.[2][9][10][11][12]

Caption: Metabolic pathway of clindamycin mediated by CYP3A4/5.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the workflow for quantifying clindamycin in plasma samples using LC-MS/MS with this compound as an internal standard.

References

- 1. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

The Role of Clindamycin-13C,d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Clindamycin-13C,d3 as a stable isotope-labeled (SIL) internal standard in the quantitative analysis of clindamycin, a widely used lincosamide antibiotic. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and representative data to facilitate the development and validation of robust bioanalytical methods.

Introduction: The Imperative for Internal Standards in Quantitative Mass Spectrometry

Accurate and precise quantification of drugs and their metabolites in complex biological matrices is paramount in drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer.

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for internal standardization in LC-MS/MS.

1.1. The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the SIL-IS is added to the sample at the earliest stage of the sample preparation process. The SIL-IS and the endogenous analyte are then co-extracted, co-chromatographed, and co-ionized. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of loss during sample processing and the same extent of ionization enhancement or suppression in the mass spectrometer.

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z) difference. The concentration of the analyte is then determined by calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS. This ratio is directly proportional to the concentration of the analyte and is independent of variations in sample recovery and matrix effects.

Principle of Isotope Dilution Mass Spectrometry Workflow.

Why this compound is an Ideal Internal Standard

This compound is a synthetic derivative of clindamycin where one carbon atom is replaced with its stable isotope, carbon-13 (¹³C), and three hydrogen atoms in a methyl group are replaced with deuterium (²H or d). This labeling strategy results in a mass increase of 4 Da (1 from ¹³C and 3 from d3) compared to the parent clindamycin molecule.

The key advantages of using this compound as an internal standard include:

-

Co-elution with the Analyte: Due to its structural identity with clindamycin, this compound co-elutes with the analyte during liquid chromatography. This ensures that both compounds experience the same matrix effects at the same time.

-

Identical Extraction Recovery: The stable isotope labeling does not significantly alter the physicochemical properties of the molecule, leading to identical extraction recovery from the biological matrix for both the analyte and the internal standard.

-

Similar Ionization Efficiency: Both clindamycin and this compound exhibit similar ionization behavior in the mass spectrometer's ion source, effectively compensating for any ionization suppression or enhancement.

-

Minimal Isotopic Crosstalk: The +4 Da mass difference provides a clear separation in the mass spectrum, minimizing the risk of isotopic interference from the naturally occurring isotopes of clindamycin.

Experimental Protocols for the Quantification of Clindamycin using this compound

This section provides a detailed, representative experimental protocol for the analysis of clindamycin in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies in the scientific literature.

Materials and Reagents

-

Clindamycin reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clindamycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the clindamycin stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

-

Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Methodological & Application

Application Note: Quantification of Clindamycin in Human Plasma by LC-MS/MS using Clindamycin-¹³C,d₃ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections. Accurate and reliable quantification of clindamycin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clindamycin in human plasma. The use of a stable isotope-labeled internal standard, Clindamycin-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle

This method involves the extraction of clindamycin and the internal standard, Clindamycin-¹³C,d₃, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Materials and Reagents

-

Analytes and Internal Standard:

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Human Plasma:

-

Blank human plasma with K₂EDTA as anticoagulant, sourced from an accredited biobank.

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of clindamycin hydrochloride and Clindamycin-¹³C,d₃ into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. Store at -20°C.[1]

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the clindamycin stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Clindamycin-¹³C,d₃ stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.

-

Add 50 µL of the appropriate working standard solution (or blank diluent for the blank sample) to the corresponding tubes.

-

Pipette 100 µL of human plasma into each tube.

-

Vortex briefly to mix.

-

Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[4][5]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) System:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

-

Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Table 1: LC Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 2.5 | 0.4 | 5 | 95 |

| 3.5 | 0.4 | 5 | 95 |

| 3.6 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 95 | 5 |

Table 2: Mass Spectrometer Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Clindamycin | 425.2 | 126.3 | 150 | 25 |

| Clindamycin-¹³C,d₃ | 429.2 | 126.3 | 150 | 25 |

Note: Collision energy and other MS parameters may require optimization for the specific instrument used.

Table 3: Method Validation Summary (Typical Performance)

| Parameter | Result |

| Linearity Range | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

Caption: Workflow for the extraction and analysis of clindamycin.

Caption: MRM fragmentation of clindamycin and its internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of clindamycin in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clindamycin-13C,D3 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 2140264-63-5 | LGC Standards [lgcstandards.com]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. agilent.com [agilent.com]

Application of Clindamycin-13C,d3 in Pharmacokinetic Studies: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Clindamycin-13C,d3 as an internal standard in pharmacokinetic (PK) studies of clindamycin. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy by correcting for variability in sample preparation and instrument response.

Introduction to Clindamycin Pharmacokinetics

Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects. Clindamycin is primarily metabolized in the liver by the CYP3A4 enzyme system.[3][4]

The Role of Stable Isotope-Labeled Internal Standards

In pharmacokinetic studies, accurate quantification of drug concentrations in biological matrices like plasma is essential. Stable isotope-labeled internal standards, such as this compound, are ideal for this purpose. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows for precise correction of any analyte loss during sample processing or fluctuations in instrument performance, leading to highly reliable data.

Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting a pharmacokinetic study of clindamycin using this compound as an internal standard.

I. Bioanalytical Method: Quantification of Clindamycin in Human Plasma by LC-MS/MS

This method is designed for the quantitative analysis of clindamycin in human plasma samples obtained from clinical trials or preclinical studies.

1. Materials and Reagents:

-

Clindamycin reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Preparation of Stock and Working Solutions:

-

Clindamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve clindamycin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the clindamycin stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

4. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

| Parameter | Setting |

| HPLC | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS | |

| Ionization Mode | ESI Positive |

| MRM Transition (Clindamycin) | m/z 425.2 → 126.3 |

| MRM Transition (this compound) | m/z 429.2 → 126.3 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for the specific instrument |

| Capillary Voltage | 3.5 kV |

6. Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

II. Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study in healthy volunteers.

1. Study Design:

-

Open-label, single-dose, crossover study design.

-

A sufficient number of healthy male and female volunteers.

-

Appropriate washout period between treatments.

2. Dosing:

-

Administer a single oral dose of clindamycin (e.g., 300 mg capsule) with water.

3. Blood Sampling:

-

Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Process blood samples by centrifugation to obtain plasma, and store frozen at -80°C until analysis.

4. Data Analysis:

-

Analyze plasma samples for clindamycin concentrations using the validated LC-MS/MS method described above.

-

Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t1/2 (Elimination half-life)

-

Data Presentation

The following tables summarize representative quantitative data from a hypothetical pharmacokinetic study.

Table 1: Bioanalytical Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity | r² ≥ 0.99 | 0.998 |

| Range | 1 - 5000 ng/mL | Met |

| Accuracy | Within ±15% of nominal | -5.2% to 8.5% |

| Precision (Intra-day) | RSD ≤ 15% | 3.1% to 7.8% |

| Precision (Inter-day) | RSD ≤ 15% | 4.5% to 9.2% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Minimal | < 10% |

Table 2: Mean Pharmacokinetic Parameters of Clindamycin (300 mg Oral Dose)

| Parameter | Unit | Mean ± SD |

| Cmax | ng/mL | 2500 ± 550 |

| Tmax | h | 0.75 ± 0.25 |

| AUC(0-t) | ngh/mL | 8500 ± 1800 |

| AUC(0-inf) | ngh/mL | 8800 ± 1900 |

| t1/2 | h | 2.5 ± 0.5 |

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of clindamycin.

Experimental Workflow for a Clindamycin Pharmacokinetic Study.

Simplified Metabolic Pathway of Clindamycin.

References

Application Notes & Protocols: Tracing Clindamycin's Metabolic Fate and its Impact on Bacterial Central Carbon Metabolism using Clindamycin-¹³C,d₃ in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology.[1][2][4][5][6] This technique has been widely applied in various fields, including metabolic engineering, disease research, and drug development.[7][8]

Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10][11][12][13] While its primary mechanism of action is well-established, the downstream effects on bacterial metabolism are less characterized. Understanding how antibiotics modulate bacterial metabolic networks is crucial for developing new antimicrobial strategies and combating antibiotic resistance.[14][15][16][17]

This document outlines a hypothetical application of Clindamycin-¹³C,d₃ as a stable isotope tracer in metabolic flux analysis to simultaneously track the metabolic fate of the drug and investigate its impact on the central carbon metabolism of a model bacterium, such as Staphylococcus aureus. The ¹³C and deuterium (d₃) labels on the Clindamycin molecule allow for its unambiguous detection and tracing within the cell.

Hypothetical Application: Elucidating the Metabolic Interplay between Clindamycin and S. aureus

The primary objective of this hypothetical study is to utilize Clindamycin-¹³C,d₃ to:

-

Trace the uptake and potential intracellular modification of Clindamycin by S. aureus.

-

Quantify the metabolic perturbations in the central carbon metabolism of S. aureus upon exposure to a sub-inhibitory concentration of Clindamycin.

-

Identify potential metabolic nodes that are critical for bacterial adaptation to Clindamycin-induced stress.

Experimental Protocols

Bacterial Strain and Culture Conditions

-

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

-

Culture Medium: A chemically defined minimal medium with known concentrations of all carbon sources (e.g., glucose, amino acids) is essential for accurate flux analysis.

-

Growth Conditions: Aerobic batch culture in a bioreactor with controlled temperature (37°C), pH (7.2), and aeration.

Stable Isotope Labeling Experiment

-

Pre-culture: Inoculate an overnight culture of S. aureus in the defined minimal medium.

-

Main Culture: Dilute the pre-culture into fresh, pre-warmed minimal medium in the bioreactor to an initial OD₆₀₀ of ~0.05.

-

Labeling: When the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6), introduce the following to triplicate bioreactors:

-

Control Group: Unlabeled glucose.

-

Experimental Group 1: 80% [1-¹³C]glucose and 20% [U-¹³C]glucose (or another optimized mixture for flux analysis of central carbon metabolism).

-

Experimental Group 2: 80% [1-¹³C]glucose, 20% [U-¹³C]glucose, and a sub-inhibitory concentration of unlabeled Clindamycin.

-

Experimental Group 3: 80% [1-¹³C]glucose, 20% [U-¹³C]glucose, and the same sub-inhibitory concentration of Clindamycin-¹³C,d₃.

-

-

Incubation: Continue the incubation under controlled conditions to allow for the incorporation of the labeled substrates and to reach a metabolic and isotopic steady state.

Sample Quenching and Metabolite Extraction

-

Quenching: Rapidly harvest bacterial cells from a known volume of culture by centrifugation at low temperature. Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol at -20°C).

-

Extraction: Extract intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the quenched cell pellet. Lyse the cells using methods like bead beating or sonication.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and store it at -80°C until analysis.

Analytical Methods: LC-MS/MS

-

Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required for the sensitive and selective detection of labeled metabolites.

-

Metabolite Analysis:

-

Separate intracellular metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase).

-

Analyze the eluent by mass spectrometry to determine the mass isotopomer distributions (MIDs) of key metabolites in the central carbon pathway (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, and TCA cycle intermediates).

-

Simultaneously, develop a targeted LC-MS/MS method to detect and quantify Clindamycin-¹³C,d₃ and any potential labeled metabolites derived from it.

-

Data Analysis and Metabolic Flux Calculation

-

Data Processing: Process the raw LC-MS/MS data to obtain the MIDs of the targeted metabolites. Correct for the natural abundance of ¹³C.

-

Flux Calculation: Use a computational flux modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software will fit the experimentally measured MIDs and extracellular rates (e.g., glucose uptake, lactate secretion) to a metabolic network model of S. aureus to calculate the flux distribution.

Illustrative Data Presentation

The following tables represent hypothetical data that could be obtained from this study.

Table 1: Mass Isotopomer Distribution (MID) of Pyruvate

| Mass Isotopomer | Control | + Clindamycin |

| M+0 | 30% | 45% |

| M+1 | 40% | 35% |

| M+2 | 25% | 15% |

| M+3 | 5% | 5% |

Table 2: Relative Fluxes through Key Pathways (Normalized to Glucose Uptake Rate)

| Metabolic Pathway | Control | + Clindamycin |

| Glycolysis | 100 | 85 |

| Pentose Phosphate Pathway | 30 | 45 |

| TCA Cycle | 60 | 40 |

| Anaplerotic Reactions | 15 | 25 |

Table 3: Intracellular Concentration of Clindamycin-¹³C,d₃ and its Potential Metabolite

| Compound | Intracellular Concentration (ng/mg protein) |

| Clindamycin-¹³C,d₃ | 150 |

| Putative Metabolite A-¹³C,d₃ | 12 |

Visualizations

Caption: Experimental workflow for metabolic flux analysis using Clindamycin-¹³C,d₃.

Caption: Simplified bacterial central carbon metabolism and the inhibitory action of Clindamycin.

Caption: Logical flow from Clindamycin treatment to metabolic adaptation.

Conclusion

The use of Clindamycin-¹³C,d₃ in metabolic flux analysis represents a novel, albeit hypothetical, approach to gain deeper insights into the complex interplay between this antibiotic and bacterial metabolism. By tracing the drug's fate and simultaneously quantifying the resulting metabolic perturbations, researchers can uncover new aspects of its mechanism of action and identify potential metabolic vulnerabilities that could be exploited for future antimicrobial therapies. The protocols and data presented here provide a conceptual framework for designing and interpreting such studies, paving the way for a more comprehensive understanding of antibiotic-pathogen interactions at the metabolic level.

References

- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clindamycin - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Cleocin (Clindamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 14. Food for thought: Opportunities to target carbon metabolism in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity [redalyc.org]

- 17. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Clindamycin-13C,d3 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections.[1] Clindamycin-13C,d3 is a stable isotope-labeled version of Clindamycin that is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS) for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications. Accurate preparation of stock and working solutions is critical for generating reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock and working solutions.

2. Materials and Equipment

-

This compound (solid form)

-

High-purity solvent (e.g., DMSO, ethanol, methanol, or water)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes and sterile, disposable tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Cryogenic vials or amber glass vials with screw caps

-

-20°C and -80°C freezers

3. Safety Precautions

-

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

4. Experimental Protocols

4.1. Preparation of this compound Stock Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted based on experimental requirements.

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution). Add a small amount of the chosen solvent (e.g., DMSO, ethanol, or methanol) to dissolve the solid.[2] Clindamycin is soluble in organic solvents such as ethanol and DMSO.[2]

-

Mixing: Vortex the solution for at least 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in cryogenic or amber glass vials to minimize freeze-thaw cycles.[3] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

4.2. Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate diluent (e.g., mobile phase, plasma, or buffer).

-

Thawing: Thaw a vial of the stock solution at room temperature.

-

Dilution Calculation: Calculate the volume of the stock solution required to prepare the desired concentration of the working solution using the formula: C1V1 = C2V2 Where:

-

C1 = Concentration of the stock solution

-

V1 = Volume of the stock solution to be used

-

C2 = Desired concentration of the working solution

-

V2 = Final volume of the working solution

-

-

Preparation: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask. Add the diluent to the mark and mix thoroughly by vortexing.

-

Serial Dilutions (if required): For preparing a calibration curve, a series of working solutions of different concentrations may be needed. These can be prepared by performing serial dilutions from a higher concentration working solution.

-

Storage: Working solutions, especially those in aqueous buffers, are generally less stable than stock solutions. It is recommended to prepare fresh working solutions daily.[2] If storage is necessary, store at 2-8°C for a short period, but stability should be verified.

5. Data Presentation

| Parameter | Stock Solution | Working Solutions |

| Analyte | This compound | This compound |

| Typical Concentration | 1 mg/mL | Varies (e.g., 1 ng/mL - 1000 ng/mL) |

| Solvent | DMSO, Ethanol, Methanol | Mobile Phase, Plasma, Buffer |

| Preparation | Dissolve weighed solid in solvent in a volumetric flask. | Dilute stock solution with appropriate diluent. |

| Storage Temperature | -20°C (short-term) or -80°C (long-term)[3] | 2-8°C (short-term, stability to be verified) or prepare fresh daily.[2] |

| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C.[3] | Preferably fresh, or for a limited time at 2-8°C. |

6. Visualization

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Note: Mass Spectrometry Fragmentation and Quantitative Analysis of Clindamycin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Clindamycin using a stable isotope-labeled internal standard, Clindamycin-13C,d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes the predicted fragmentation pattern of this compound, optimized mass spectrometry parameters, a comprehensive experimental protocol, and a workflow for sample analysis. This guide is intended to assist researchers in developing robust and accurate bioanalytical methods for Clindamycin in various matrices.

Introduction

Clindamycin is a lincosamide antibiotic used to treat a variety of bacterial infections.[1] Accurate quantification of Clindamycin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response.[2][3] This document outlines the expected mass spectrometry fragmentation of this compound and provides a detailed protocol for its use in quantitative analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of Clindamycin in positive ion electrospray ionization (ESI) mass spectrometry is well-characterized. The primary fragmentation pathway involves the cleavage of the amide bond, resulting in a characteristic product ion corresponding to the N-methyl-L-proline moiety.[4][5]

Clindamycin (Unlabeled)

-

Precursor Ion [M+H]⁺: m/z 425.2

-

Major Product Ion: m/z 126.3

Other reported product ions for Clindamycin arise from neutral losses of water (H₂O), hydrochloric acid (HCl), and methanethiol (CH₃SH).[5]

This compound (Predicted)

This compound is labeled with one ¹³C atom and three deuterium atoms on the N-methyl group of the proline ring. This leads to a predictable mass shift in the precursor ion and the major product ion.

-

Predicted Precursor Ion [M+H]⁺: m/z 429.2

-

Predicted Major Product Ion: m/z 130.3

The predicted mass shift of +4 Da in the major product ion confirms that the isotopic labels are located on the N-methyl-L-proline fragment.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of Clindamycin using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clindamycin | 425.2 | 126.3 | 20 - 30 |

| This compound | 429.2 | 130.3 | 20 - 30 |

Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized empirically.

Experimental Protocol

This protocol describes a general method for the extraction and analysis of Clindamycin from human plasma.

Materials and Reagents

-

Clindamycin reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and blank plasma at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

Note: The gradient should be optimized to ensure adequate separation from matrix components.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 120 - 150°C

-

Desolvation Temperature: 350 - 450°C

-

Cone Gas Flow: 50 - 100 L/hr

-

Desolvation Gas Flow: 600 - 800 L/hr

-

-

MRM Transitions:

-

Clindamycin: 425.2 → 126.3

-

This compound: 429.2 → 130.3

-

Note: Ion source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of Clindamycin using LC-MS/MS with a stable isotope-labeled internal standard.

Caption: LC-MS/MS workflow for Clindamycin quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of Clindamycin in biological matrices. The predicted fragmentation pattern and the detailed protocol provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The presented workflow ensures robust and reproducible results for pharmacokinetic and other quantitative studies of Clindamycin.

References

- 1. agilent.com [agilent.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

- 4. ovid.com [ovid.com]

- 5. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Clindamycin Quantification: A Technical Support Guide to Minimizing Ion Suppression

Welcome to the technical support center for the quantification of clindamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in clindamycin quantification?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, clindamycin, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In bioanalytical assays, endogenous components of the biological matrix such as proteins, salts, and phospholipids are common causes of ion suppression.[4][5][6]

Q2: How can I detect ion suppression in my clindamycin analysis?

A2: A common method to identify and assess the extent of ion suppression is the post-column infusion experiment.[4][7] In this technique, a constant flow of a clindamycin standard solution is introduced into the mass spectrometer after the analytical column.[8] A blank matrix sample is then injected onto the LC system. Any dip in the constant baseline signal of clindamycin indicates the retention times at which matrix components are eluting and causing ion suppression.[7] Another method involves comparing the response of an analyte spiked into a post-extraction blank matrix to the response in a neat solution; a lower response in the matrix indicates suppression.[5]

Q3: Which ionization technique is less prone to ion suppression for clindamycin, ESI or APCI?

A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][9] This is because ESI's ionization process is more complex and can be more easily affected by competing ions and changes in the physical properties of the droplets being sprayed.[1] If significant ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided clindamycin can be effectively ionized by APCI.[7]

Q4: Can changing the LC method help reduce ion suppression?

A4: Yes, optimizing the chromatographic separation is a key strategy.[7] By improving the separation of clindamycin from interfering matrix components, the likelihood of co-elution and subsequent ion suppression is reduced.[2] Techniques such as using Ultra-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns can provide significantly better resolution and reduce ion suppression.[10][11] Additionally, adjusting the mobile phase composition and gradient can help to chromatographically separate clindamycin from the suppression zones.[12]

Q5: How does the choice of internal standard affect ion suppression?

A5: The use of a suitable internal standard (IS) is crucial for compensating for matrix effects.[2] An ideal IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[9] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they have nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way, allowing for reliable quantification.[9] For clindamycin, using a synthesized deuterated analog like d1-N-ethylclindamycin as an internal standard has been shown to be effective.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: I am seeing low and inconsistent signal intensity for clindamycin, especially in plasma samples.

-

Question: What is the most likely cause and how can I fix it?

-

Answer: This is a classic sign of ion suppression. The complex nature of plasma means that endogenous components like phospholipids, salts, and proteins are likely co-eluting with your analyte and interfering with its ionization.[4][8]

-

Troubleshooting Steps:

-

Assess the Matrix Effect: Perform a post-column infusion experiment to confirm at what retention times ion suppression is occurring.[4]

-

Improve Sample Preparation: Your current sample preparation method may not be sufficiently cleaning up the sample. Protein precipitation is a common but less selective method that can leave many interfering substances.[7] Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] For plasma, phospholipid removal cartridges can be particularly effective.[14]

-

Optimize Chromatography: If you have confirmed that clindamycin is co-eluting with a region of ion suppression, adjust your chromatographic method to move its retention time. This could involve changing the gradient, mobile phase composition, or using a different stationary phase.[7] Employing UPLC can also enhance resolution and minimize suppression.[11]

-

-

Problem 2: My calibration curve is linear in solvent but not in the biological matrix.

-

Question: Why is this happening and what should I do?

-

Answer: This indicates a significant matrix effect that is not consistent across the concentration range of your calibrators.[2]

-

Troubleshooting Steps:

-

Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the ion suppression effect across all points of the curve.[2]

-

Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same ion suppression as clindamycin, providing a consistent analyte-to-IS ratio and restoring linearity.[9] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for suppression must be carefully validated.

-

Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9][15] However, this will also dilute your analyte, so this approach is only feasible if your assay has sufficient sensitivity.

-

-

Problem 3: I am observing a gradual decrease in clindamycin signal over a batch of injections.

-

Question: What could be causing this progressive signal loss?

-

Answer: This is likely due to the accumulation of non-volatile matrix components in the ion source or on the analytical column, leading to increasing ion suppression over time.[8]

-

Troubleshooting Steps:

-

Implement Column Washing: Introduce a robust column wash step at the end of each chromatographic run, using a high percentage of strong organic solvent to remove strongly retained matrix components.[8]

-

Use a Guard Column: A guard column can help protect your analytical column from contamination by adsorbing some of the interfering compounds.[8]

-

Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's instructions to remove accumulated residue.

-

Improve Sample Cleanup: Re-evaluate your sample preparation method to reduce the amount of non-volatile material being injected. Techniques like SPE are generally better at removing these components than protein precipitation.[7]

-

-

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for your specific application.

-

Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.

-

Alkalinization: Add a small volume (e.g., 50 µL) of a basic solution (e.g., 0.1 M NaOH) to deprotonate the clindamycin.

-

Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).[13]

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized based on the specific SPE cartridge used.

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 or a specific phospholipid removal cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by water.[14]

-

Sample Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.

-

Elution: Elute the clindamycin and internal standard from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the LLE protocol.

-

Injection: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Clindamycin Quantification

| Sample Preparation Method | Typical Recovery (%) | Relative Ion Suppression Effect | Throughput | Cost per Sample | Key Advantage |